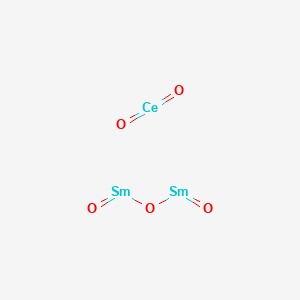
Lanthanum (III) bromide hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lanthanum (III) bromide hydrate is an inorganic compound with the chemical formula LaBr₃·xH₂O. It is a highly hygroscopic and water-soluble salt of lanthanum, often appearing as a white powder or crystalline solid. This compound is known for its use in various scientific and industrial applications, particularly in the field of scintillation materials and chemical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lanthanum (III) bromide hydrate can be synthesized through the reaction of lanthanum oxide or lanthanum carbonate with hydrobromic acid. The reaction typically involves dissolving the lanthanum precursor in hydrobromic acid, followed by crystallization to obtain the hydrated form of lanthanum bromide .
Industrial Production Methods
In industrial settings, this compound is produced by a similar method, but on a larger scale. The process involves the careful control of reaction conditions to ensure high purity and yield. The use of ammonium bromide as an additive during the dehydration process can help in obtaining high-purity anhydrous lanthanum bromide, which can then be hydrated to form the desired compound .
Chemical Reactions Analysis
Types of Reactions
Lanthanum (III) bromide hydrate undergoes various chemical reactions, including:
Oxidation and Reduction: Lanthanum (III) bromide can participate in redox reactions, although it is more commonly involved in substitution reactions.
Substitution Reactions: This compound can undergo substitution reactions where the bromide ions are replaced by other anions, such as chloride or fluoride.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halide salts, acids, and bases. The reactions are typically carried out in aqueous solutions due to the compound’s high solubility in water .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reacting lanthanum (III) bromide with sodium fluoride can produce lanthanum (III) fluoride .
Scientific Research Applications
Lanthanum (III) bromide hydrate has a wide range of applications in scientific research:
Biology: While not as common, it can be used in biological studies involving lanthanides.
Industry: The compound is used in the production of scintillation materials for radiation detection and gamma spectroscopy
Mechanism of Action
The mechanism by which lanthanum (III) bromide hydrate exerts its effects is primarily related to its ability to interact with other chemical species. In scintillation applications, the compound’s interaction with gamma rays results in the emission of light, which can be detected and measured. This process involves the excitation of electrons within the lanthanum bromide crystal lattice, followed by the emission of photons as the electrons return to their ground state .
Comparison with Similar Compounds
Similar Compounds
Lanthanum (III) chloride: Similar in structure and properties, but with chloride ions instead of bromide.
Lanthanum (III) fluoride: Another halide of lanthanum, used in similar applications but with different chemical properties.
Cerium (III) bromide: A related compound with cerium instead of lanthanum, used in similar scintillation applications
Uniqueness
Lanthanum (III) bromide hydrate is unique due to its high hygroscopicity and solubility in water, making it particularly useful in aqueous chemical reactions and as a scintillation material with excellent energy resolution and fast emission characteristics .
Properties
IUPAC Name |
tribromolanthanum;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3BrH.La.H2O/h3*1H;;1H2/q;;;+3;/p-3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVYBKVNBDAPKGO-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.Br[La](Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br3H2LaO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-(2-Hydroxyethyl)piperazin-4-ium-1-yl]ethanesulfonate](/img/structure/B7802393.png)







![potassium;trifluoro-[(E)-2-phenylethenyl]boranuide](/img/structure/B7802443.png)
![trisodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B7802451.png)
![disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl phosphate](/img/structure/B7802461.png)



